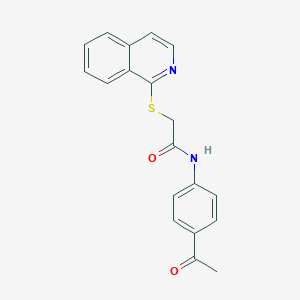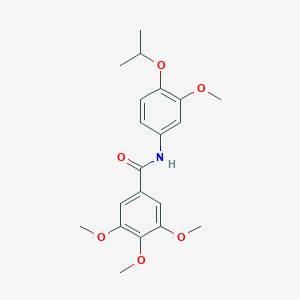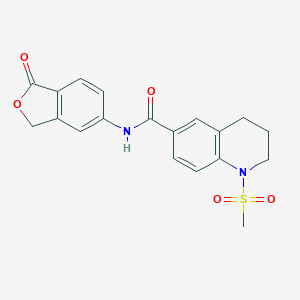
2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide, also known as MPA, is a synthetic compound that belongs to the family of phenylacetamides. MPA is a popular research chemical that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been shown to exhibit neuroprotective effects and enhance cognitive function. In pharmacology, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been investigated for its potential as a novel antidepressant and anxiolytic agent. In medicinal chemistry, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been used as a scaffold for the development of new drugs targeting various diseases.
作用機序
The exact mechanism of action of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide is not fully understood. However, it is believed to act as a selective inhibitor of the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has also been shown to modulate the activity of various receptors, including the serotonin 5-HT2A receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been found to increase locomotor activity and induce hyperthermia. 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has also been shown to enhance memory consolidation and improve learning in various behavioral tasks. Additionally, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been found to increase the release of dopamine and norepinephrine in the prefrontal cortex, suggesting its potential as a cognitive enhancer.
実験室実験の利点と制限
One of the main advantages of using 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide is its potential for abuse and addiction, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the research on 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide. One potential direction is the development of new drugs based on the 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide scaffold for the treatment of various diseases, including depression, anxiety, and neurodegenerative disorders. Another direction is the investigation of the long-term effects of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide on cognitive function and behavior. Additionally, the potential for 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide to interact with other neurotransmitter systems, such as the glutamatergic system, warrants further investigation.
Conclusion:
In conclusion, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide involves the reaction of 2-methylphenylacetic acid with propargyl bromide in the presence of a base, followed by reductive amination. 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry. The exact mechanism of action of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide is not fully understood, but it is believed to act as a selective inhibitor of dopamine and norepinephrine reuptake. 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has a range of biochemical and physiological effects and has been found to enhance cognitive function and memory consolidation. The use of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide in lab experiments has advantages and limitations, and future directions for research include the development of new drugs based on the 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide scaffold and the investigation of its long-term effects on cognitive function and behavior.
合成法
The synthesis of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide involves the reaction of 2-methylphenylacetic acid with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then converted into 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide through the process of reductive amination using sodium cyanoborohydride.
特性
製品名 |
2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
2-(2-methylphenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H15NO/c1-3-8-13-12(14)9-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,13,14) |
InChIキー |
UDLXZHBQFOOVOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NCC=C |
正規SMILES |
CC1=CC=CC=C1CC(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)
![7-{[(7-chloro-4-quinolyl)sulfanyl]methyl}-4,5,6-triethoxy-1(3H)-isobenzofuranone](/img/structure/B263259.png)




![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)


![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)
